2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Description
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16N4O2S2 and its molecular weight is 408.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as Oprea1_156001, is the enzyme human alkaline phosphatase (ALP) . ALP plays a crucial role in many biological processes, including phosphate metabolism and bone mineralization .
Mode of Action
Oprea1_156001 interacts with its target, ALP, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, leading to a decrease in the hydrolysis of phosphate esters, which is the primary function of ALP . The binding of Oprea1_156001 to ALP is non-competitive, meaning it binds to a site other than the active site, changing the enzyme’s shape and reducing its activity .
Biochemical Pathways
The inhibition of ALP by Oprea1_156001 affects the phosphate metabolism pathway . This can lead to downstream effects such as altered bone mineralization and changes in energy metabolism, given the role of phosphate in ATP production .
Result of Action
The molecular effect of Oprea1_156001’s action is the inhibition of ALP activity . On a cellular level, this could lead to changes in phosphate levels within cells, affecting various cellular processes. For example, decreased ALP activity could lead to reduced bone mineralization, given the role of ALP in this process .
Biochemical Analysis
Biochemical Properties
The 1,3,4-oxadiazole derivatives, to which 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide belongs, have been reported to possess anti-inflammatory, anti-HIV, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties
Cellular Effects
Given the broad biological activity of 1,3,4-oxadiazole derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that its effects at the molecular level include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c25-17(22-19-21-16(12-27-19)15-9-5-2-6-10-15)13-28-20-24-23-18(26-20)11-14-7-3-1-4-8-14/h1-10,12H,11,13H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFRAPZALLWLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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